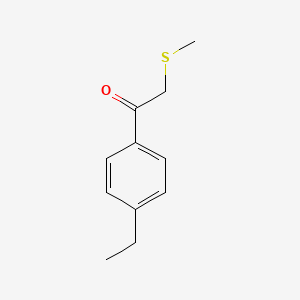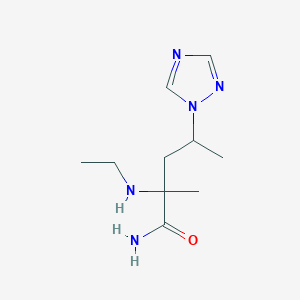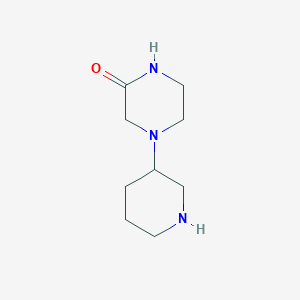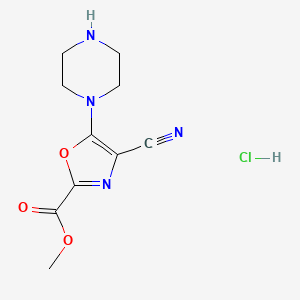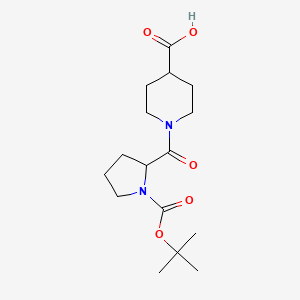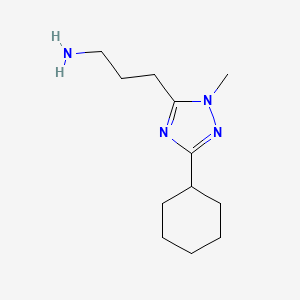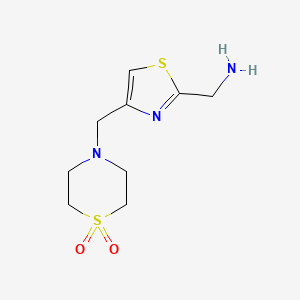
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reductive amination of keto acids, where the keto acid is reacted with a dimethylamine source in the presence of a chiral catalyst to produce the desired amino acid . Another method involves the enzymatic asymmetric synthesis, which uses enzymes to catalyze the formation of the chiral amino acid from simpler precursors .
Industrial Production Methods
In industrial settings, the production of this compound often employs flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity . The use of flow microreactors also enhances the sustainability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids. These derivatives can be further utilized in synthetic pathways to create more complex molecules.
Scientific Research Applications
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and carboxylic acid groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-(dimethylamino)-4-hydroxybutanoic acid include other chiral amino acids and their derivatives, such as:
- (S)-2-amino-4-hydroxybutanoic acid
- (S)-2-(methylamino)-4-hydroxybutanoic acid
- (S)-2-(ethylamino)-4-hydroxybutanoic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups, which allows for unique reactivity and interactions. The presence of the dimethylamino group provides additional steric and electronic effects that can influence the compound’s behavior in chemical and biological systems .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-7(2)5(3-4-8)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
AKDAQSUNANVBDM-YFKPBYRVSA-N |
Isomeric SMILES |
CN(C)[C@@H](CCO)C(=O)O |
Canonical SMILES |
CN(C)C(CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


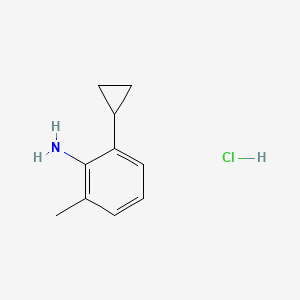
![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)
